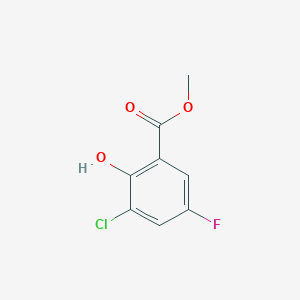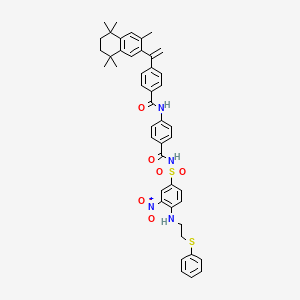![molecular formula C26H18Cl2F6N4S2 B12433371 3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}thiophène-2-yl)éthylidène]hydrazin-1-ylidène]éthyl]thiophène-2-yl}méthyl)-5-(trifluorométhyl)pyridine est une molécule organique complexe caractérisée par ses multiples groupes fonctionnels, notamment les groupes chloro, trifluorométhyl, pyridine et thiophène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle pyridine : À partir d’un précurseur de pyridine approprié, des réactions de chloration et de trifluorométhylation sont effectuées pour introduire les groupes chloro et trifluorométhyl.
Formation du cycle thiophène : Le cycle thiophène est synthétisé séparément, souvent par une série de réactions de cyclisation.
Réactions de couplage : Les cycles pyridine et thiophène sont ensuite couplés à l’aide de réactions de couplage croisé telles que le couplage de Suzuki ou de Stille.
Formation d’hydrazone : La liaison hydrazone est formée en faisant réagir l’intermédiaire avec des dérivés d’hydrazine dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure :
Optimisation des catalyseurs : Utiliser des catalyseurs efficaces pour améliorer les taux de réaction et la sélectivité.
Conditions de réaction : Optimiser la température, la pression et les conditions de solvant pour maximiser le rendement.
Techniques de purification : Utiliser des techniques de purification avancées telles que la chromatographie et la recristallisation pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Les cycles thiophène et pyridine peuvent être oxydés dans des conditions spécifiques.
Réduction : La liaison hydrazone peut être réduite pour former les amines correspondantes.
Substitution : Les groupes chloro et trifluorométhyl peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones à partir du cycle thiophène.
Réduction : Formation d’amines primaires ou secondaires à partir de la liaison hydrazone.
Substitution : Formation de dérivés de pyridine ou de thiophène substitués.
Applications de la recherche scientifique
Ce composé présente plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments en raison de ses caractéristiques structurelles uniques.
Science des matériaux : Application dans le développement de semi-conducteurs organiques et de polymères conducteurs.
Synthèse organique : Utilisation comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Le mécanisme d’action de ce composé dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. Les cibles moléculaires et les voies impliquées seraient spécifiques au système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
3-chloro-5-(trifluorométhyl)pyridine : Un analogue plus simple avec des groupes fonctionnels similaires.
2-thiophèneméthylamine : Contient le groupement thiophène et peut être utilisé pour la comparaison dans les études de réactivité.
Unicité
L’unicité de 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}thiophène-2-yl)éthylidène]hydrazin-1-ylidène]éthyl]thiophène-2-yl}méthyl)-5-(trifluorométhyl)pyridine réside dans sa structure complexe, qui combine de multiples groupes fonctionnels et hétérocycles, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C26H18Cl2F6N4S2 |
|---|---|
Poids moléculaire |
635.5 g/mol |
Nom IUPAC |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino]ethanimine |
InChI |
InChI=1S/C26H18Cl2F6N4S2/c1-13(23-5-3-17(39-23)9-21-19(27)7-15(11-35-21)25(29,30)31)37-38-14(2)24-6-4-18(40-24)10-22-20(28)8-16(12-36-22)26(32,33)34/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
WTMHFLROXKPDNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(C)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
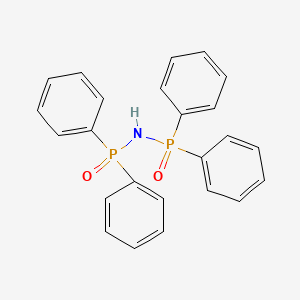
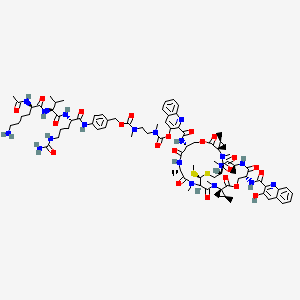

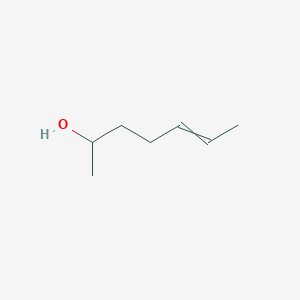
![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
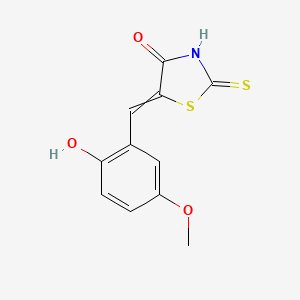
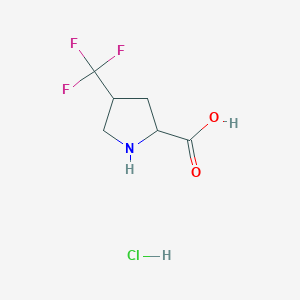
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

